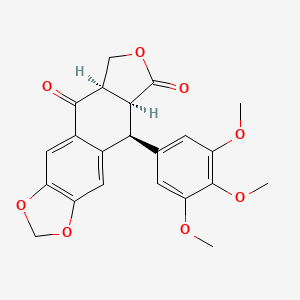

Podophyllotoxone

描述

准备方法

合成路线和反应条件

鬼臼毒素可以通过多种方法合成,包括化学合成和生物转化。 一种常见的合成路线涉及香草醇与阿魏酸的缩合,然后进行环化和氧化步骤 . 反应条件通常涉及使用强酸或强碱、高温和特定催化剂来促进所需产物的形成 .

工业生产方法

鬼臼毒素的工业生产通常依赖于从天然来源提取,例如鬼臼属植物的根茎 . 提取过程包括研磨植物材料,然后使用乙醇或甲醇等有机溶剂进行溶剂提取。 然后通过各种色谱技术纯化粗提物以获得纯鬼臼毒素 .

化学反应分析

Structural Modifications and Derivatives

Podophyllotoxone derivatives are engineered to enhance pharmacological efficacy while minimizing toxicity. Key modifications include:

| Derivative | Structural Change | Biological Activity |

|---|---|---|

| Deoxypodophyllotoxin | Dehydroxylation at C-4 | Antitumor, antiasthmatic, anti-inflammatory |

| Compound 24 | Oxidation at C-4 (acidic derivative) | Antiviral (SARS-CoV-2 cytokine inhibition) |

| Compound 37 | Demethoxylation at C-4 | Cytotoxicity, antineoplastic |

| Compound 51 | Methylenedioxy groups at B/E rings | Anticancer (cytotoxic agent) |

These modifications preserve the core podophyllotoxin skeleton while altering functional groups to optimize activity. The stereochemistry at C-2 is critical for antitumor effects, as diastereomers (e.g., compound 3 ) exhibit reduced potency .

Reaction Mechanisms

The transformation of podophyllotoxin to this compound involves multi-phase reaction pathways:

| Reaction Phase | Key Processes |

|---|---|

| Contact Phase | Initial substrate recognition via van der Waals interactions |

| Preparation Phase | C-2 stereochemical adjustment |

| Transition State | C-4 oxidation/dehydroxylation |

| Product Adjustment | Stabilization of the acidic/oxidized derivative |

The mechanism aligns with the united reaction valley approach (URVA) , where curvature peaks correlate with bond cleavage/formation (e.g., C-4 oxidation triggers antiviral activity) .

Computational Predictions

Machine learning models, such as the Molecular Transformer, predict reaction outcomes for podophyllotoxin derivatives. While accurate for epoxidation (e.g., mCPBA-mediated reactions), they fail to predict regioselectivity in Diels-Alder reactions, necessitating experimental validation .

This compound’s chemical reactions underscore the interplay between structural engineering and pharmacological outcomes. Future research should leverage computational tools to optimize synthesis pathways while addressing prediction limitations .

科学研究应用

鬼臼毒素具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

鬼臼毒素在结构上与其他芳基四氢萘木脂素相似,例如:

依托泊苷: 鬼臼毒素的一种半合成衍生物,用作化疗药物.

替尼泊苷: 另一种具有类似抗癌特性的半合成衍生物.

脱氧鬼臼毒素: 鬼臼毒素的还原形式,具有不同的药理特性.

生物活性

Podophyllotoxone is a naturally occurring compound derived from the Podophyllum species, particularly Podophyllum peltatum. It belongs to the class of aryltetralin lignans and exhibits a variety of biological activities, primarily noted for its antitumor properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has a complex chemical structure characterized by a four-ring system with various substituents that influence its biological activity. The compound acts primarily by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism underlies its effectiveness as an antitumor agent, as it disrupts the mitotic spindle formation in cancer cells.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : this compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives such as etoposide and teniposide are clinically used due to their potent antitumor effects.

- Antiviral Properties : Recent studies suggest that this compound may also exhibit antiviral activity, particularly against viruses like SARS-CoV-2, by modulating immune responses and inhibiting viral replication.

- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Etoposide in Cancer Treatment

Etoposide, a semi-synthetic derivative of podophyllotoxin, has been extensively studied for its use in treating various cancers, including testicular cancer and small cell lung cancer. Clinical trials have demonstrated its efficacy in reducing tumor size and improving patient survival rates. However, resistance to etoposide remains a significant challenge, prompting ongoing research into new derivatives with enhanced potency and reduced side effects.

Case Study 2: this compound's Role in COVID-19

Recent investigations have explored the potential of this compound derivatives in managing cytokine storms associated with COVID-19. Studies indicate that certain modifications to the podophyllotoxin structure can enhance its ability to modulate immune responses, suggesting a dual role as both an antiviral and an anti-inflammatory agent.

Research Findings

Recent literature highlights several important findings regarding this compound:

- Structural Modifications : Studies have shown that even minor changes to the chemical structure of this compound can lead to significant variations in biological activity. For example, compounds with methoxy substituents at specific positions exhibit enhanced cytotoxicity against cancer cells compared to their parent compound .

- Inhibitory Activity on PPARγ : Research indicates that this compound acts as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders such as type 2 diabetes mellitus .

属性

IUPAC Name |

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-BKTGTZMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963905 | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-49-6 | |

| Record name | Podophyllotoxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.

ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for this compound and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.

ANone: Research indicates that modifications to the hydroaromatic ring of this compound can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from this compound, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].

ANone: Yes, C-4 carbon-substituted analogues of podophyllotoxin have been synthesized from this compound, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].

ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of this compound with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to podophyllotoxin [].

ANone: While this compound itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of this compound, leading to valuable dehydropodophyllotoxin derivatives.

ANone: A study using a chick chorioallantoic membrane (CAM) model showed that this compound did not exhibit significant antiangiogenic effects compared to other podophyllotoxin derivatives like deoxypodophyllotoxin, ketopicropodophyllotoxin, picropodophyllotoxin, and podophyllotoxin [].

ANone: Research suggests that this compound exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].

ANone: A study utilizing "quantity-weight-evidence" network toxicology identified this compound as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that this compound might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].

ANone: Yes, this compound was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, this compound has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].

ANone: While the exact biosynthetic pathway of this compound is still under investigation, chemometric analysis suggests a [positive correlation between this compound and both podophyllotoxin and demethylpodophyllotoxin]. This finding indicates a possible similarity in their biosynthetic pathways [].

ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of this compound in plant materials. These methods offer good sensitivity and selectivity for the determination of this compound and other lignans in complex matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。